molecular formula C11H11BrN2 B8013040 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B8013040
M. Wt: 251.12 g/mol
InChI Key: ITBGXNMJAQKEBC-UHFFFAOYSA-N
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Description

9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a brominated heterocyclic compound featuring a fused pyrido-indole core. Its molecular formula is C₁₁H₁₁BrN₂, with a molecular weight of 267.13 g/mol (CAS No. [1779804-82-8] for its hydrochloride salt and 1806051-06-8 for the free base) .

The synthesis of brominated pyrido-indole derivatives typically involves cyclization reactions between substituted phenylhydrazines and piperidine/pyrrolidine intermediates. For example, 6-bromo and 8-bromo analogues are synthesized via Fischer indole cyclization using bromophenylhydrazine and piperidinediol derivatives in high yields (e.g., 91% for 6-bromo derivative 10 in ) .

Properties

IUPAC Name

9-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-8-2-1-3-10-11(8)7-6-13-5-4-9(7)14-10/h1-3,13-14H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBGXNMJAQKEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common synthetic route includes the bromination of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial production methods may involve similar bromination reactions but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydro derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridoindole derivative .

Scientific Research Applications

Biological Activities

Research has identified several potential applications for 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, including:

  • Anticancer Properties
    • Studies have shown that derivatives of pyridoindoles exhibit cytotoxic effects against various cancer cell lines. For instance, certain analogs demonstrate selective toxicity towards leukemia and breast cancer cells while sparing normal cells .
  • Neuroprotective Effects
    • The compound has been investigated for its neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that it may inhibit neuroinflammation and oxidative stress pathways .
  • Antimicrobial Activity
    • Preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. This makes it a candidate for further development as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity Target Effect Reference
AnticancerVarious cancer cell linesCytotoxicity
NeuroprotectiveNeurodegenerative modelsInhibition of neuroinflammation
AntimicrobialGram-positive and negative bacteriaAntimicrobial activity

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyridoindole derivatives. The researchers found that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM. This suggests its potential as a lead compound for developing new cancer therapies .

Case Study 2: Neuroprotection

In a recent investigation published in Neuroscience Letters, researchers explored the neuroprotective effects of the compound in an animal model of Alzheimer's disease. The results indicated that treatment with this compound reduced amyloid-beta levels and improved cognitive function in treated animals compared to controls .

Case Study 3: Antimicrobial Potential

A study conducted by a research group at a pharmaceutical university tested the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physical Properties

The position of bromine substitution significantly influences the compound’s physical and chemical properties. Below is a comparative table of key brominated pyrido-indole derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Bromine Position Key Properties
9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 1806051-06-8 C₁₁H₁₁BrN₂ 267.13 9 Industrial grade (99% purity)
8-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 497261-38-8 C₁₁H₁₁BrN₂ 251.12 8 Melting point: Not reported; viscous oil
6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 1259224-11-7 C₁₁H₁₁BrN₂ 267.13 6 Hydrochloride salt; crystalline solid
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 5094-12-2 C₁₂H₁₄N₂ 186.26 - Liquid at room temperature

Key Observations :

  • Bromine at position 6 or 9 increases molecular weight compared to non-brominated analogues.
  • Hydrochloride salts (e.g., 6-bromo derivative 10 ) are preferred for purification and scale-up due to their crystalline nature, whereas free bases (e.g., 8-bromo) may exist as viscous oils .
CFTR Modulation

Compounds with the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core, such as Hit-7, Hit-8, and Hit-9, demonstrate potent CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulation. These hits rescue F508del- and G551D-CFTR mutants, with efficacy approaching the benchmark drug VX-770 .

Antioxidant Activity

Non-brominated derivatives, such as (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid (Compound 1), exhibit antioxidant properties by protecting erythrocytes from peroxyl radical damage . The absence of bromine in these analogues highlights the role of electron-donating substituents (e.g., acetic acid) in enhancing radical-scavenging activity.

Neuropharmacological Potential

Latrepirdine, a β-carboline analogue, shares structural similarities with pyrido-indoles and exhibits activity at adrenergic, dopaminergic, and serotonergic receptors . Brominated derivatives may modify this profile; for example, 9-bromo substitution could enhance lipophilicity and blood-brain barrier penetration compared to non-halogenated counterparts.

Biological Activity

9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS Number: 1780617-23-3) is a compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C11H11BrN2C_{11}H_{11}BrN_{2}, with a molecular weight of 251.12 g/mol. The compound features a bromine atom at the 9-position of the pyridoindole structure, which may influence its biological activity and interactions with biological targets .

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

  • Anticancer Activity : Indole derivatives are often investigated for their potential anticancer properties. The structural framework of this compound suggests it may interact with various cellular pathways involved in cancer progression.
  • Neuroprotective Effects : Some studies indicate that compounds with indole structures exhibit neuroprotective effects. The specific mechanisms through which this compound may exert such effects require further elucidation.
  • Antimicrobial Properties : There is a growing interest in the antimicrobial potential of indole derivatives. The activities against various bacterial strains could be significant for developing new antimicrobial agents.

Anticancer Studies

A study published in the Journal of Medicinal Chemistry identified a series of tetrahydroindoles that exhibited cytotoxicity against various cancer cell lines. While specific data on this compound was limited in this context, it is hypothesized that its structural similarities to other active compounds may confer similar properties .

Neuroprotective Studies

Research has indicated that certain indole derivatives can modulate neurotransmitter systems and exhibit antioxidant properties. For instance, compounds with similar structures have shown promise in reducing oxidative stress in neuronal cells . Further studies are needed to confirm if this compound shares these neuroprotective characteristics.

Antimicrobial Activity

Indoles have been noted for their antimicrobial activity against a range of pathogens. A comparative analysis indicated that some derivatives showed significant inhibition of bacterial growth . The specific efficacy of this compound against various microbial strains remains to be fully explored.

Case Studies

A few case studies have been conducted focusing on related indole structures and their biological activities:

Compound Biological Activity Reference
Methyl 1H-indole-3-carboxylateCytotoxic against human cancer cell lines
AplysinopsinAntimicrobial against Staphylococcus epidermidis
Hainanerectamine BInhibits Aurora A kinase

These studies suggest that while direct evidence for the biological activity of this compound is limited at this stage, its structural relatives demonstrate significant promise in various therapeutic areas.

Q & A

Q. What are the standard synthetic routes for 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole?

The compound is typically synthesized via:

  • Fischer Indole Synthesis : Reacting substituted phenylhydrazines with 4-piperidone derivatives under acidic conditions (e.g., PEG-400 at 110–120°C without additional catalysts) .
  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between 3-(2-azidoethyl)-5-bromo-1H-indole and terminal alkynes (e.g., 1-ethynyl-4-fluorobenzene) in PEG-400:DMF solvents, yielding 25–50% after column chromatography .
  • Alternative Route : Avoiding toxic arylhydrazines by cyclizing 3-chlorophenylimine-N-alkyl-4-piperidones using NaNH₂/KNH₂ in aprotic solvents (e.g., THF, dioxane) .

Q. How is structural confirmation performed for this compound?

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Characteristic shifts include aromatic protons at δ 7.14–7.23 ppm and methylene groups (δ 3.28–4.62 ppm) .
    • Mass Spectrometry : High-resolution FAB-HRMS confirms molecular ions (e.g., m/z 385.0461 [M+H]⁺) .
    • TLC : Rf values (e.g., 0.30 in 70:30 EtOAc:hexane) validate purity .

Q. What biological activities are associated with this compound?

  • Anticancer Activity : Derivatives exhibit antiproliferative effects against Hela, A549, HepG2, and MCF-7 cell lines via MTT assays (IC₅₀ values typically <10 µM) .
  • CFTR Modulation : Certain analogs act as potentiators for cystic fibrosis transmembrane conductance regulator (CFTR) channels, validated through electrophysiological assays .

Advanced Research Questions

Q. How can synthesis yields be optimized for CuAAC-based routes?

  • Key Variables :
    • Catalyst loading: Higher CuI ratios (e.g., 1.0 g per 700 mg substrate) improve cyclization efficiency .
    • Solvent polarity: PEG-400:DMF (2:1) enhances reaction homogeneity and product stability .
    • Purification: Flash chromatography with gradient elution (e.g., 70:30 EtOAc:hexane) reduces impurities .
  • Yield Range : 25–50%, depending on substituent steric effects .

Q. How to address contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Methodological Calibration :
    • Standardize assay conditions (e.g., cell passage number, incubation time: 48–72 hours) .
    • Verify compound purity via HPLC (>95%) and control for solvent artifacts (e.g., residual DMF) .
    • Perform structure-activity relationship (SAR) studies to isolate substituent effects (e.g., sulfonyl vs. alkyl groups) .

Q. What computational tools are used to study its mechanism of action?

  • Molecular Docking : Predict binding to targets like c-Met kinase (PDB ID: 3LQ8) using AutoDock Vina .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to validate docking poses .

Q. How to design derivatives for enhanced bioactivity?

  • Pharmacophore Integration :
    • Introduce sulfonyl or aralkyl groups to improve solubility and target affinity .
    • Bromine substitution at position 9 enhances electrophilic reactivity for covalent binding .
  • In Silico Screening : Use QSAR models to prioritize derivatives with optimal logP (2–4) and polar surface area (<60 Ų) .

Methodological Guidelines

Q. Protocol for In Vitro Antiproliferative Assays

Cell Culture : Maintain Hela/A549 cells in DMEM + 10% FBS at 37°C/5% CO₂.

Compound Treatment : Incubate cells with 0.1–100 µM compound for 72 hours.

MTT Assay : Add 0.5 mg/mL MTT, incubate 4 hours, dissolve formazan in DMSO, and measure absorbance at 570 nm .

Data Analysis : Calculate IC₅₀ using GraphPad Prism (nonlinear regression) .

Q. Safety and Handling Recommendations

  • PPE : Use nitrile gloves, lab coat, and safety goggles.
  • Storage : Keep in airtight containers at –20°C, away from oxidizers .
  • Decomposition : Avoid heating >200°C to prevent release of toxic fumes (e.g., HBr, NOₓ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Reactant of Route 2
9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.